Anti-MRSA agent 8

Antibacterial Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship

MRSA biofilm researchers often face rapid resistance onset in model compounds, undermining long-term studies. Anti-MRSA agent 8 (CAS 3118-36-3), a DAPG derivative, addresses this via membrane disruption with no resistance detected over 2 months of in vitro passaging. • Fast bactericidal & anti-biofilm-ideal for catheter/implant biofilm models. • Synergistic with oxacillin-enables beta-lactam adjuvant combination research. • Resistance-proof profile-suited for bacterial evolution & membrane-targeting mechanistic studies.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
CAS No. 3118-36-3
Cat. No. B15138026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-MRSA agent 8
CAS3118-36-3
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCCC)O
InChIInChI=1S/C20H30O5/c1-3-5-7-9-11-14(21)18-16(23)13-17(24)19(20(18)25)15(22)12-10-8-6-4-2/h13,23-25H,3-12H2,1-2H3
InChIKeyHFDHXVRYZWJDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-MRSA Agent 8 Overview


Anti-MRSA agent 8, chemically identified as 1-(3-heptanoyl-2,4,6-trihydroxyphenyl)heptan-1-one (CAS 3118-36-3), is a synthetic derivative of the natural product 2,4-diacetylphloroglucinol (DAPG) [1]. Its molecular formula is C20H30O5 with a molecular weight of 350.45 . Preclinical research has identified this compound, also referred to as Compound 7g, as a promising lead for combating methicillin-resistant Staphylococcus aureus (MRSA), with a primary mechanism of action involving disruption of the bacterial cell membrane [1].

Procurement Rationale for Anti-MRSA Agent 8


Selecting a generic DAPG analog for anti-MRSA research without considering specific structural modifications is inadvisable due to significant variations in potency, mechanism, and resistance profile. The parent compound, DAPG, exhibits only moderate anti-MRSA activity [1]. However, structural derivatization, as seen in Anti-MRSA agent 8, can dramatically alter performance. This specific derivative has been validated to demonstrate not only enhanced potency but also a low propensity for resistance development—a characteristic not uniformly shared across the DAPG analog class [2]. Therefore, for studies requiring a defined potency ceiling and a specific resistance profile, the exact compound identity is critical; generic substitution introduces unacceptable experimental variability.

Quantitative Evidence for Anti-MRSA Agent 8


Enhanced Potency vs. Parent DAPG

Anti-MRSA agent 8 demonstrates a significantly improved anti-MRSA potency compared to its parent compound, DAPG. In a structure-activity relationship study, the minimum inhibitory concentration (MIC) of DAPG against MRSA was determined to be 4 μg/mL, while a panel of its derivatives, which includes Anti-MRSA agent 8, achieved MIC values in the range of 0.5–2 μg/mL [1]. This represents a 2- to 8-fold improvement in potency.

Antibacterial Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship

Low Resistance Development Propensity

A key differentiator for Anti-MRSA agent 8 is its ability to suppress the emergence of bacterial resistance. In serial passaging experiments conducted over a two-month period, MRSA exposed to Anti-MRSA agent 8 did not develop resistance [1]. While the study primarily focused on this compound, this characteristic is not universal among DAPG analogs, establishing a specific advantage in scenarios where maintaining susceptibility is paramount.

Antimicrobial Resistance Serial Passaging MRSA

Synergy with Oxacillin

Anti-MRSA agent 8 exhibits a significant synergistic antibacterial effect when combined with the beta-lactam antibiotic oxacillin, a finding confirmed both in vitro and in vivo [1]. While the parent DAPG has been shown to inhibit MRSA, its synergistic potential with oxacillin is not a documented property in the same manner. This unique combination potential could be a valuable research avenue, distinguishing it from other DAPG analogs.

Combination Therapy Synergy Oxacillin

Rapid MRSA Biofilm Eradication

Anti-MRSA agent 8 demonstrates a fast bactericidal effect with a tendency to eradicate MRSA biofilms [1]. This activity against biofilm-embedded bacteria represents a significant functional advantage over many standard antibiotics and over the parent DAPG compound, which primarily exhibits inhibitory activity [2]. The ability to rapidly kill bacteria and disrupt biofilms is a highly sought-after characteristic for addressing persistent and device-associated infections.

Biofilm Bactericidal Antibacterial

Application Scenarios for Anti-MRSA Agent 8


Anti-Biofilm Efficacy in Device Models

Given its documented fast bactericidal and anti-biofilm effects [1], Anti-MRSA agent 8 is an ideal compound for researchers developing in vitro or in vivo models of biofilm-associated MRSA infections, such as those on catheters or implants. Its procurement is justified for studies aiming to benchmark novel anti-biofilm agents or to investigate the mechanisms of biofilm dispersal and eradication.

Synergistic Combination with Beta-Lactams

The validated synergistic effect of Anti-MRSA agent 8 with oxacillin [1] makes it a valuable tool for research into combination therapies. Procurement is specifically recommended for programs exploring novel adjuvants that can restore or enhance the efficacy of existing beta-lactam antibiotics against MRSA, providing a direct pathway to studying clinically relevant drug interactions.

Resistance Suppression Mechanisms

Anti-MRSA agent 8's demonstrated lack of resistance development over two months of in vitro passaging [1] is a unique attribute. This makes it a compound of choice for fundamental studies on bacterial evolution and the mechanisms by which membrane-targeting agents can avoid triggering resistance pathways. Its procurement enables research into the 'resistance-proof' design of new antimicrobials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-MRSA agent 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.